molecular formula C25H26N4 B13400748 2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

Cat. No.: B13400748
M. Wt: 382.5 g/mol
InChI Key: JIAZBFGHSHUZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex organic compound that features a unique structure combining biphenyl, piperazine, and imidazo[1,2-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production of this compound may involve the use of commercially available starting materials such as 2-cyanopyridine, N-(2-hydroxyethyl)piperazine, and methyl pyrazine-2-carboxylate . These materials undergo a series of reactions under controlled conditions to yield the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is unique due to its combination of biphenyl, piperazine, and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C25H26N4

Molecular Weight

382.5 g/mol

IUPAC Name

7-methyl-2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C25H26N4/c1-19-11-14-29-23(18-28-15-12-26-13-16-28)25(27-24(29)17-19)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-11,14,17,26H,12-13,15-16,18H2,1H3

InChI Key

JIAZBFGHSHUZCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CN3CCNCC3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.